REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[CH3:27][C:28]1[CH:29]=C[C:31](S(O)(=O)=O)=[CH:32][CH:33]=1.C(N(CC)CC)C.C=C1CC(C(Cl)=O)C1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C.C1(C)C=CC(C)=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:27]([CH:28]3[CH2:33][C:32](=[CH2:31])[CH2:29]3)[S:9][C:3]=2[CH:4]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)Br)S
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Name
|
pyridium p-toluenesulfonate
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
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C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)C(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was rapidly stirred at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was placed on high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give an almost clear solution
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 140° C. for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The resulting solution was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography (20% hexane in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(S2)C2CC(C2)=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 250.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |